(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride
CAS No.: 2055848-90-1
Cat. No.: VC13637945
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055848-90-1 |
|---|---|
| Molecular Formula | C14H21ClN2O3 |
| Molecular Weight | 300.78 g/mol |
| IUPAC Name | (3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m1./s1 |
| Standard InChI Key | DJEWISUZWIIYRT-HNCPQSOCSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |
| SMILES | CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |
| Canonical SMILES | CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |
Introduction
Chemical Identity and Structural Properties
The molecular structure of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride features a piperazine core modified with a 2,4-dimethoxybenzyl group at the 4-position and a methyl group at the 3-position, with the hydrochloride salt enhancing its stability for laboratory use . Key identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2055848-90-1 |
| Molecular Formula | C₁₄H₂₁ClN₂O₃ |
| Molecular Weight | 300.78 g/mol |
| Catalog Number | 1959J-6C (Chemable) |
| MDL Number | MFCD30530506 |
The stereochemical configuration at the 4-position is strictly (R), a critical determinant of its reactivity and biological interactions . The 2,4-dimethoxybenzyl group contributes to its lipophilicity, influencing solubility and membrane permeability in experimental settings .
Physical and Chemical Characteristics
While specific thermodynamic data such as melting and boiling points remain unreported in accessible literature, the compound’s physicochemical profile can be inferred from structural analogs. The hydrochloride salt form typically exhibits high solubility in polar solvents like water and methanol, facilitating its use in aqueous reaction systems . Stability assessments indicate no significant decomposition under standard laboratory storage conditions (room temperature, inert atmosphere) .
Table 2: Pricing and Availability
| Quantity | Price (USD) | Availability |
|---|---|---|
| 100 mg | $112.00 | Inquiry-based |
| 250 mg | $225.00 | Inquiry-based |
| 500 mg | $337.00 | Inquiry-based |
| 1 g | $506.00 | Inquiry-based |
Emergency procedures include rinsing affected skin with water (15+ minutes) and employing activated charcoal for accidental ingestion . The compound is restricted to laboratory use and is unsuitable for drug formulation or industrial applications .
Research Applications and Industrial Use
Though detailed mechanistic studies are absent from non-restricted sources, the compound’s structural features suggest utility in asymmetric synthesis and receptor-targeted chemistry. Piperazine derivatives are widely employed as ligands in catalysis and intermediates for kinase inhibitors or neurotransmitter analogs . Its 2,4-dimethoxybenzyl group may facilitate interactions with aromatic residues in enzymatic binding pockets, though empirical validation is pending .
Current applications are confined to non-clinical research, with suppliers emphasizing its role in early-stage drug discovery . Industrial-scale production would require optimization of synthetic routes to address yield and enantiomeric purity challenges, though specific methodologies remain proprietary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume